molecular formula C11H8S2 B13737208 Naphtho[1,8-de]-1,3-dithiin CAS No. 204-14-8

Naphtho[1,8-de]-1,3-dithiin

Cat. No.: B13737208
CAS No.: 204-14-8
M. Wt: 204.3 g/mol
InChI Key: WDWCZNMSEAVZDT-UHFFFAOYSA-N
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Description

Contextualization within Peri-Fused Naphthalene (B1677914) Systems and 1,3-Dithiins

Naphtho[1,8-de]-1,3-dithiin is a fascinating heterocyclic compound that belongs to the class of peri-fused naphthalene systems. researchgate.net In these systems, a heterocyclic ring is fused to the naphthalene core at the 1 and 8 positions, creating a unique and sterically constrained architecture. This peri-annulation enforces a specific spatial arrangement of the atoms, which can lead to unusual chemical and physical properties. mdpi.com The "peri" prefix in its name specifically denotes this fusion to adjacent sides of two other rings that are themselves ortho-fused. cdnsciencepub.comresearchgate.net

The core structure of this compound features a six-membered 1,3-dithiin ring. This ring contains two sulfur atoms separated by a methylene (B1212753) bridge. The broader class of 1,3-dithiins is well-known in organic synthesis, often utilized as protecting groups for carbonyl compounds due to their stability and the ease of their formation and cleavage. However, the rigid, fused framework of this compound imparts properties that extend far beyond simple protection chemistry, making it a subject of interest in more advanced areas of heterocyclic chemistry.

Historical Perspectives on its Synthesis and Early Explorations

The exploration of peri-fused naphthalene systems containing sulfur has been a subject of study for several decades. An early and notable synthesis that produced a derivative of this ring system was reported in 1981. In this work, the reaction of 1,8-dehydronaphthalene with carbon disulphide was shown to yield several products, including this compound-2-thione. rsc.orgoup.com This reaction demonstrated a viable pathway to construct the peri-fused dithiin skeleton.

Subsequent research in the late 1980s and 1990s, particularly by Furukawa and his collaborators, significantly expanded the understanding of this compound chemistry. Their work detailed methods for the preparation of the parent compound and its derivatives. For instance, 2-substituted naphtho[1,8-de]-1,3-dithiins can be synthesized in high yields by reacting 1,8-naphthalenedithiol with aldehydes in the presence of silicon tetrachloride. oup.com These early explorations also delved into the reactivity of the sulfur atoms, including their oxidation to form monooxides and the subsequent photochemical reactions of these oxides. oup.comoup.com

Significance of the Peri-Annulated Architecture and Sulfur Heterocycle

The rigid peri-annulated structure of this compound brings the two sulfur atoms into close spatial proximity. This "through-space" interaction is a key feature of the molecule and is responsible for much of its unique reactivity. researchgate.net For example, upon oxidation, dithia dications can be formed, which are highly reactive species. amanote.com This proximity also influences the photochemical behavior of the molecule and its derivatives.

The presence of the sulfur heterocycle is also of great significance. Sulfur atoms, with their available d-orbitals and lone pairs of electrons, can participate in a variety of chemical transformations. In the case of this compound derivatives, such as the N-tosylsulfilimines, photochemical reactions can lead to intramolecular rearrangements and the formation of new heterocyclic systems. researchgate.net This reactivity highlights the role of the sulfur atoms in mediating complex chemical transformations within the rigid naphthalene framework.

Overview of Key Research Areas and Unexplored Dimensions

Research on this compound and its derivatives has primarily focused on a few key areas:

Photochemistry: The unique photochemical rearrangements of this compound derivatives, particularly the monooxides and sulfilimines, have been a significant area of investigation. researchgate.netoup.com These reactions have been shown to be efficient methods for the synthesis of other compounds, such as aldehydes and ketones. oup.comoup.com

Reactive Intermediates: The formation of dithia dications from the oxidation of this compound and related compounds has been explored. amanote.com These reactive intermediates can participate in novel reactions, such as thio-Claisen rearrangements. amanote.com

Synthesis of Novel Heterocycles: The compound serves as a precursor for the synthesis of more complex heterocyclic systems. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

204-14-8

Molecular Formula

C11H8S2

Molecular Weight

204.3 g/mol

IUPAC Name

2,4-dithiatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene

InChI

InChI=1S/C11H8S2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-6H,7H2

InChI Key

WDWCZNMSEAVZDT-UHFFFAOYSA-N

Canonical SMILES

C1SC2=CC=CC3=C2C(=CC=C3)S1

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Naphtho 1,8 De 1,3 Dithiin

Established Synthetic Routes to the Core Scaffold

Several synthetic strategies have been established for the construction of the fundamental naphtho[1,8-de]-1,3-dithiin ring system. These methods primarily involve the reaction of naphthalene (B1677914) precursors with sulfur-containing reagents or the cyclization of pre-functionalized naphthalene derivatives.

Reactions of Naphthalene Derivatives with Sulfur-Containing Reagents

One of the common approaches to the this compound core involves the reaction of 1,8-disubstituted naphthalenes with appropriate sulfur-based reagents. For instance, the reaction of 1,8-bis(chloromethyl)naphthalene (B50593) with sodium sulfide (B99878) can yield the target heterocycle. Another approach involves the reaction of 1,8-dehydronaphthalene, generated from the oxidation of 1-amino-1H-naphtho[1,8-de]triazine, with carbon disulfide, which produces this compound-2-thione among other products. researchgate.net Similarly, irradiation or heating of naphtho[1,8-de]-1,2,3-thiadiazine in carbon disulfide can also lead to the formation of dithiin derivatives. researchgate.net

Approaches from Naphthalene-1,8-dithiol (B1624015) Derivatives

Naphthalene-1,8-dithiol is a key precursor for the synthesis of this compound and its derivatives. The reaction of naphthalene-1,8-dithiol with aldehydes or their acetals in the presence of an acid catalyst is a straightforward method to obtain 2-substituted naphtho[1,8-de]-1,3-dithiins. oup.comoup.com For example, the reaction with aldehydes leads to the formation of dithioacetals which can be subsequently oxidized to the corresponding monooxides. oup.comoup.com This precursor is also utilized in the synthesis of more complex structures, such as 2,2′-binaphtho[1,8-de]-1,3-dithiinylidene, through coupling reactions. amanote.com

PrecursorReagentProductReference
Naphthalene-1,8-dithiolAldehydes2-Substituted naphtho[1,8-de]1,3-dithiin oup.comoup.com
Naphthalene-1,8-dithiolKetones2,2-Disubstituted naphtho[1,8-de]1,3-dithiin oup.com
Naphthalene disulfideSodium Borohydride (B1222165), then THFNaphtho[1,8-de] researchgate.netamanote.comdithiin-2-one bham.ac.uk

Oxidative Cyclization and Annulation Strategies

Oxidative cyclization represents another strategy for forming the dithiin ring. While direct oxidative cyclization to form the this compound core is less common, related oxidative processes on 1,8-disubstituted naphthalene precursors are known. oup.com For instance, the oxidation of 1,8-bis(thio-substituted)naphthalenes can lead to the formation of dithia dications, which are reactive intermediates that can be involved in cyclization reactions. oup.com Furthermore, aromatic annulation strategies using carbocations derived from this compound have been explored to build more complex aromatic systems. researchgate.netacs.org

Advanced Precursor Chemistry for Functionalized Analogues

The synthesis of functionalized this compound analogues often requires the generation of specific reactive intermediates or the use of highly reactive precursors to introduce desired substituents onto the naphthalene or dithiin rings.

Generation of Reactive Intermediates

The chemistry of this compound often involves the generation of reactive intermediates. For example, photolysis of this compound monooxides leads to an intramolecular oxygen rearrangement, generating aldehydes or ketones and naphthalene-1,8-dithiole. oup.comoup.com This photochemical reaction proceeds through a through-space interaction between the two sulfur atoms. researchgate.net The formation of dicationic species from 1,8-bis(thio-substituted) naphthalenes upon oxidation is another example of generating reactive intermediates that can lead to various chemical transformations. oup.com

PrecursorConditionIntermediate/ProductReference
2-Substituted naphtho[1,8-de]1,3-dithiin-1-oxidesPhotolysisAldehydes and naphthalene-1,8-dithiole oup.comoup.com
2,2-Disubstituted naphtho[1,8-de]1,3-dithiin-1-oxidesPhotolysisKetones and naphthalene-1,8-dithiole oup.com
1,8-Bis(thio-substituted) naphthalenesOxidation (e.g., with NOBF4)Dithia dications oup.com

Utilization of 1,8-Dilithionaphthalene in Synthesis

1,8-Dilithionaphthalene is a powerful and versatile reagent for the synthesis of various peri-bridged naphthalenes. acs.org Its reaction with elemental sulfur or other sulfur-containing electrophiles provides a direct route to the naphtho[1,8-de]-1,3-dithiolane system, a related structure, and serves as a potential pathway to the dithiin core. This dianion allows for the introduction of two sulfur-containing groups in the peri-positions of the naphthalene ring in a single step, which can then be further manipulated to form the desired heterocyclic ring.

Chemo- and Regioselective Synthesis Strategies

The synthesis of the this compound ring system is often challenged by the potential for the formation of isomeric and other heterocyclic byproducts. Consequently, chemo- and regioselective strategies are paramount in directing the reaction towards the desired 1,3-dithiin structure. Research has explored various precursors and reaction conditions to control these outcomes.

A notable strategy involves the reaction of 1,8-dehydronaphthalene with carbon disulfide. The generation of 1,8-dehydronaphthalene through the oxidation of 1-amino-1H-naphtho-[1,8-de]triazine provides a reactive intermediate. Its subsequent reaction with carbon disulfide yields this compound-2-thione, albeit in low yields of 3-5%. researchgate.net This reaction is accompanied by the formation of several other products, including naphtho[1,8-bc]thiete (6–8%), naphtho[1,8-bc]thiophen-2-thione (4–5%), and naphtho[1,8-bc]thiophen-2-one (4–5%). researchgate.net The multiplicity of products underscores the challenge of achieving high selectivity in this approach.

Another key precursor is naphtho[1,8-de]-1,2,3-thiadiazine. The reaction pathway of this compound is highly dependent on the conditions, demonstrating a clear example of chemoselectivity. For instance, irradiation of naphtho[1,8-de]-1,2,3-thiadiazine in a carbon disulfide solution yields a mixture of naphtho[1,8-bc]thiete (52%) and naphtho[1,8-de]-2,4-dihydro-1,3-dithiin-2-thione (22%). researchgate.net In contrast, thermal decomposition of the same precursor in carbon disulfide leads to a different product distribution, favoring the formation of naphtho[1,8-de]-2,4-dihydro-1,3-dithiin-2-thione (50%) along with naphtho[1,8-cd]-1,2-dithiole (11%). researchgate.net These findings highlight how the choice between photochemical and thermal energy input can selectively favor different reaction pathways.

A more direct and selective synthesis has been developed for a derivative, Naphtho[1,8-de] researchgate.netlookchem.comdithiin-2-one. This method utilizes naphthalene disulfide as the starting material. bham.ac.uk The reaction proceeds via reduction with sodium borohydride in a mixture of tetrahydrofuran (B95107) (THF) and ethanol, followed by treatment with a suitable electrophile to form the dithiin-2-one. bham.ac.uk This approach offers a more controlled route to a specific derivative of the this compound core.

The following table summarizes the key findings for these selective synthesis strategies:

PrecursorReagents and ConditionsMajor ProductsYield (%)Reference
1-Amino-1H-naphtho-[1,8-de]triazineOxidation, then Carbon DisulfideThis compound-2-thione3-5 researchgate.net
Naphtho[1,8-de]-1,2,3-thiadiazineIrradiation in Carbon DisulfideNaphtho[1,8-bc]thiete52 researchgate.net
Naphtho[1,8-de]-2,4-dihydro-1,3-dithiin-2-thione22 researchgate.net
Naphtho[1,8-de]-1,2,3-thiadiazineThermal Decomposition in Carbon DisulfideNaphtho[1,8-de]-2,4-dihydro-1,3-dithiin-2-thione50 researchgate.net
Naphtho[1,8-cd]-1,2-dithiole11 researchgate.net
Naphthalene disulfide1. Sodium borohydride in THF/Ethanol2. ElectrophileNaphtho[1,8-de] researchgate.netlookchem.comdithiin-2-oneNot specified bham.ac.uk

Green Chemistry Approaches and Sustainable Synthesis Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific research on "green" syntheses of this compound is not extensively documented, the existing synthetic methodologies can be evaluated through a green chemistry lens, and opportunities for more sustainable approaches can be identified.

A primary concern in the reported syntheses is the use of hazardous solvents and reagents. Carbon disulfide, a key reagent and solvent in some methods, is highly flammable, toxic, and environmentally harmful. A greener approach would involve replacing it with a more benign alternative. The development of solvent-free reaction conditions, as demonstrated in the synthesis of other heterocyclic compounds, presents a promising avenue for future research in this area. rasayanjournal.co.innih.gov

The use of catalysis is a cornerstone of green chemistry, offering pathways with higher atom economy, lower energy consumption, and reduced waste generation. The current syntheses of this compound derivatives often rely on stoichiometric reagents. Future research could focus on developing catalytic methods. For instance, exploring transition-metal-catalyzed C-S bond formation reactions could provide more efficient and selective routes to the dithiin ring system, potentially from more readily available and less hazardous precursors.

Furthermore, improving the energy efficiency of the synthetic process is a key consideration. The photochemical and thermal decomposition methods, while demonstrating selectivity, can be energy-intensive. The development of catalytic cycles that can operate at lower temperatures and pressures would represent a significant step towards a more sustainable synthesis.

The principles of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, can also be applied. The syntheses involving 1,8-dehydronaphthalene and naphtho[1,8-de]-1,2,3-thiadiazine often result in a mixture of products, leading to low atom economy for the desired dithiin. researchgate.net The development of more selective reactions, such as the one starting from naphthalene disulfide, is a step in the right direction. bham.ac.uk

The following table outlines some green chemistry considerations for the synthesis of this compound:

Green Chemistry PrincipleCurrent Challenges in this compound SynthesisPotential Sustainable Improvements
Prevention of Waste Formation of multiple byproducts, leading to low yields and separation issues. researchgate.netDevelop more selective catalytic reactions to minimize byproduct formation.
Atom Economy Low atom economy in reactions that produce a mixture of products. researchgate.netDesign synthetic routes that maximize the incorporation of all reactant atoms into the final product.
Use of Less Hazardous Chemical Syntheses Use of toxic and flammable carbon disulfide. researchgate.netReplace hazardous reagents and solvents with safer alternatives; explore water-based or solvent-free syntheses.
Design for Energy Efficiency Use of energy-intensive photochemical and thermal decomposition methods. researchgate.netDevelop catalytic processes that can be conducted at ambient temperature and pressure.
Use of Catalysis Reliance on stoichiometric reagents. bham.ac.ukIntroduce catalytic systems (e.g., transition metal or organocatalysts) to improve efficiency and selectivity.

Chemical Reactivity and Reaction Mechanisms of Naphtho 1,8 De 1,3 Dithiin Derivatives

Photochemical Transformations and Reaction Pathways

Naphtho[1,8-de]-1,3-dithiin monooxides undergo a notable photo-oxygen rearrangement reaction. oup.comdeepdyve.com Specifically, 2-substituted and 2,2-disubstituted this compound-1-oxides, upon photolysis, quantitatively yield the corresponding aldehydes and ketones, respectively, along with the complete recovery of naphthalene-1,8-dithiol (B1624015). oup.com This reaction provides a convenient method for the preparation of carbonyl compounds.

The mechanism of this rearrangement has been investigated using isotopic labeling studies. oup.com When 2-phenyl-naphtho[1,8-de]-1,3-dithiin-1-oxide labeled with ¹⁸O at the sulfinyl oxygen was photolyzed, the ¹⁸O atom was found to have completely migrated to the oxygen atom of the resulting benzaldehyde. oup.com Furthermore, photolysis of 2-deuterated 2-phenyl-naphtho[1,8-de]-1,3-dithiin-1-oxide resulted in the formation of benzaldehyde-d₁, demonstrating the intramolecular nature of this transformation. oup.com This photochemical process offers a useful route for preparing ¹⁸O and deuterium-labeled aldehydes. oup.com

Table 1: Products of Photo-Oxygen Rearrangement of this compound Monooxides

Starting MaterialProduct(s)YieldReference
2-Substituted this compound-1-oxidesCorresponding aldehydes, Naphthalene-1,8-dithiolQuantitative oup.com
2,2-Disubstituted this compound-1-oxidesCorresponding ketones, Naphthalene-1,8-dithiolQuantitative oup.com
¹⁸O-labeled 2-phenyl-naphtho[1,8-de]-1,3-dithiin-1-oxide¹⁸O-labeled benzaldehyde94% ¹⁸O content oup.com
2-Deuterated 2-phenyl-naphtho[1,8-de]-1,3-dithiin-1-oxideBenzaldehyde-d₁>99% D content oup.com

The close proximity of the two sulfur atoms in the peri-positions of the naphthalene (B1677914) ring system facilitates through-space interactions, which play a crucial role in the photochemical reactions of this compound derivatives. researchgate.netresearchgate.net These interactions are particularly evident in the photochemical behavior of this compound-1-N-tosylsulfilimines. researchgate.netresearchgate.net

Upon irradiation, these compounds undergo facile and consecutive photochemical reactions to quantitatively produce the corresponding N-tosylaldimines and naphtho[1,8-cd]-1,2-dithiole. researchgate.netresearchgate.net This transformation is believed to proceed via a sulfur-sulfur interaction, leading to an intramolecular imino group migration. acs.org An intermediate in this reaction, a 3-hydro-3-phenyl-naphtho[1,8-ef] oup.comdeepdyve.comdithia researchgate.net-azepin, has been successfully isolated, providing evidence for the proposed reaction pathway. researchgate.net

This through-space interaction is a key factor in directing the outcome of the photoreaction, leading to specific and high-yield transformations. The formation of a dication species, facilitated by the attractive force between the two sulfur atoms upon removal of electrons, is a known phenomenon in related 1,8-disubstituted naphthalene systems and is thought to be involved in these photochemical conversions. oup.com

Photolysis of this compound derivatives can lead to the generation of various reactive species. researchgate.netacs.orgnihon-u.ac.jp For instance, the photochemical decomposition of naphtho[1,8-de] oup.comresearchgate.netdithiin-1-bis(ethoxycarbonyl)methylides has been studied to understand the mechanism of reactive intermediate formation. acs.org

In the case of the photoreactions of this compound-1-N-tosylsulfilimines, the process involves the formation of an intermediate, 3-hydro-3-phenyl-naphtho[1,8-ef] oup.comdeepdyve.comdithia researchgate.net-azepin, which highlights the generation of transient heterocyclic species during the reaction. researchgate.net The photolysis of related 1,8-disubstituted naphthalene chalcogen compounds is also known to generate reactive species like quinodimethane. oup.com The specific nature of the reactive species generated depends on the substituents on the dithiin ring and the photolysis conditions.

Thermally Induced Rearrangements and Cleavage Reactions

While photochemically reactive, 2-substituted and 2,2-disubstituted naphtho[1,8-de]-1,3-dithiins are noted to be thermally stable molecules. oup.com However, their oxidized derivatives, such as the monooxides, are more susceptible to thermal decomposition. oup.comdeepdyve.com

In a related context, thermal decomposition of naphtho[1,8-de]-1,2,3-thiadiazine in carbon disulfide leads to the formation of naphtho[1,8-de]-2,4-dihydro-1,3-dithiin-2-thione and naphtho[1,8-cd]-1,2-dithiole, indicating that thermal conditions can induce ring cleavage and rearrangement to form dithiin-related structures. researchgate.net The stability and reaction pathways are highly dependent on the specific derivative and the reaction conditions.

Oxidation and Reduction Chemistry of the Dithiin Moiety

The dithiin moiety in this compound is susceptible to both oxidation and reduction reactions. Oxidation of 2-substituted naphtho[1,8-de]-1,3-dithiins with agents like m-chloroperbenzoic acid (mCPBA) yields the corresponding 2-substituted this compound-1-oxides in high yields and with high diastereoselectivity. oup.comdeepdyve.com

The electrochemical behavior of related dithiol systems has been investigated, revealing that organic disulfides can undergo reductive cleavage to thiols and oxidative recombination back to the disulfide. researchgate.net For instance, naphtho[1,8-cd] oup.comresearchgate.netdithiol shows good properties as a cathode material in lithium polymer batteries, indicating the reversibility of the redox process of the S-S bond. researchgate.net This suggests that the dithiin moiety in this compound would also exhibit redox activity, although specific studies on its electrochemical behavior are less detailed. The close proximity of the sulfur atoms can lead to the formation of stable dithia dications upon oxidation. oup.com

Electrophilic and Nucleophilic Reactions

The carbon atom at the 2-position of the this compound ring system can act as an electrophilic center, particularly when appropriately substituted. For example, 2-lithiated 2-substituted naphtho[1,8-de]-1,3-dithiins react with various electrophiles to afford 2,2-disubstituted derivatives. oup.com

Conversely, the sulfur atoms in the dithiin ring possess lone pairs of electrons and can act as nucleophilic centers. The interaction of these sulfur atoms with π systems has been noted. soton.ac.uk While specific studies on the direct reaction of external nucleophiles with the unsubstituted this compound ring are not extensively detailed in the provided context, the general reactivity of similar sulfur-containing heterocycles suggests that the sulfur atoms can participate in nucleophilic reactions. The reactivity of the dithiin moiety towards electrophiles and nucleophiles is a key aspect of its chemistry, allowing for further functionalization of the molecule.

Carbocation Chemistry and Aromatic Annulation

The generation of carbocations from this compound derivatives facilitates their use in intramolecular aromatic annulation reactions. Research has demonstrated that carbocations of the this compound system can be formed through the reaction of mixed orthothioesters with silver trifluoromethanesulfonate. researchgate.net This process enables subsequent intramolecular aromatic electrophilic substitution, a key step in the construction of more complex polycyclic systems. researchgate.net

The stability and reactivity of carbocations in peri-naphthalene systems are influenced by several factors, including the substitution pattern, the planarity of the aromatic core, and the peri-effect. kiku.dk Electron-donating groups strategically placed on the naphthalene core are particularly effective in stabilizing naphthylmethyl carbocations, which can then participate in electrophilic aromatic substitution reactions. kiku.dk While detailed studies on the carbocation chemistry of this compound are not extensively documented, the principles governing carbocation stability in related naphthalene systems suggest that the electronic nature of the substituents on the aromatic ring will play a crucial role. In some peri-substituted naphthalene systems, the formation of stable carbocations can lead to unusual peri-cyclized products. kiku.dk

The generation of dithiin-stabilized carbocations represents a significant synthetic strategy. The general reaction scheme for the formation and subsequent intramolecular cyclization is depicted below.

ReactantReagentIntermediateProductReference
This compound derived mixed orthothioesterSilver trifluoromethanesulfonateThis compound carbocationAnnulated polycyclic aromatic compound researchgate.net
1,8-Bis(thio-substituted) naphthalenes2 equiv. NOBF4 or NOPF6Dithia dicationUnstable, releases substituents oup.com

Dithiane Reactivity in Complex Organic Synthesis

The 1,3-dithiane (B146892) functional group is a versatile tool in organic synthesis, primarily utilized as a protecting group for carbonyl compounds and as a source of nucleophilic acyl anions (an "umpolung" reagent). researchgate.net While specific applications of this compound in complex natural product synthesis are not widely reported in the literature, its core structure suggests it can participate in the characteristic reactions of dithianes.

The general reactivity of 1,3-dithianes involves the deprotonation of the C2-proton to form a stabilized carbanion. This anion can then react with a variety of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds. scribd.com Subsequent removal of the dithiane group can regenerate a carbonyl functionality, effectively allowing the dithiane to serve as an acyl anion equivalent. researchgate.net This synthetic strategy is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that would be otherwise challenging. researchgate.net

The deprotection of the dithiane group to reveal the carbonyl compound often requires specific, sometimes harsh, conditions. organic-chemistry.org Common reagents for this transformation include mercury(II) salts, oxidizing agents, or other electrophilic species. The stability of the this compound system under these conditions would be a critical factor in its utility as a protecting group.

Reaction TypeReagentsFunctionReference
Protection of Carbonyl1,3-Propanedithiol, Lewis/Brønsted acidForms 1,3-dithiane organic-chemistry.org
Acyl Anion Formationn-ButyllithiumGenerates nucleophilic C2-anion researchgate.netscribd.com
DeprotectionHgCl2/CaCO3, H2O2/I2Regenerates carbonyl group organic-chemistry.org

Metal Coordination and Organometallic Reactivity

The sulfur atoms in the this compound ring possess lone pairs of electrons, making them potential ligands for coordination to metal centers. The rigid peri-naphthalene backbone enforces a specific spatial arrangement of the sulfur atoms, which can influence the geometry and stability of the resulting metal complexes. While the coordination chemistry of this compound itself is not extensively detailed, studies on analogous peri-substituted dichalcogenides provide significant insights into its potential organometallic reactivity.

For instance, the selenium analogue, naphthalene-1,8-peri-diselenide, and its derivatives form complexes with various metals and metalloids. nih.gov These compounds have been investigated for their applications as electron donors in charge-transfer complexes and as mimics for the active sites of enzymes like [FeFe]-hydrogenase. nih.govmdpi.com The sulfur atoms in this compound are expected to exhibit similar, albeit distinct, coordination behavior. The bite angle and steric profile imposed by the naphthalene framework are crucial determinants of the structure of these complexes.

Furthermore, related systems, such as naphthalene monoimides with a peri-annulated disulfide bridge, have been synthesized and their electrochemical properties studied. mdpi.com These compounds exhibit both n-type and p-type redox reactivity, indicating the ability of the sulfur-containing ring to participate in electron transfer processes, a key feature in many organometallic and catalytic applications. mdpi.com The coordination of this compound to transition metals could lead to novel catalysts or materials with interesting electronic and photophysical properties.

Ligand SystemMetal/ApplicationResearch FindingReference
Naphthalene-1,8-peri-diselenidesVarious metals and metalloidsFormation of charge-transfer complexes nih.gov
Naphthalene-1,8-peri-diselenides[FeFe]-Hydrogenase mimicsMimics enzyme active sites nih.gov
Naphthalene monoimide-disulfideLi-ion cellsSimultaneous n- and p-type redox reactions mdpi.com

Theoretical and Computational Investigations of Naphtho 1,8 De 1,3 Dithiin

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations have provided significant insights into the electronic nature of Naphtho[1,8-de]-1,3-dithiin, explaining its unique reactivity and bonding characteristics. These studies often focus on the interaction between the two sulfur atoms positioned in the sterically crowded peri positions of the naphthalene (B1677914) core.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory has been applied to understand the electronic structure of this compound and related compounds. Semi-empirical calculations, such as Modified Neglect of Diatomic Overlap (MNDO), have been utilized to determine the character of its frontier molecular orbitals. arizona.edu

Highest Occupied Molecular Orbital (HOMO): Calculations reveal that the HOMO of this compound is predominantly naphthalene in character. arizona.edu This suggests that initial electronic interactions and reactions, such as oxidation, would primarily involve the π-system of the aromatic rings.

Orbital Interactions: The proximity of the sulfur atoms in the peri positions leads to through-space interactions between their lone pair orbitals. While repulsive in the neutral ground state, these interactions become attractive upon oxidation, leading to the formation of a dicationic S-S σ-bond. oup.com

Ionization Potentials: MNDO calculations have been used to predict the ionization potentials of this compound, which show good correlation with experimental values obtained from Photoelectron Spectroscopy (PES). arizona.edu

CompoundCalculated Ionization Potential (eV)Experimental Ionization Potential (eV)
This compound-7.60 - 7.76 (Predicted Range)Correlates well with PES data

Charge Distribution Analysis and Hypervalency

The charge distribution in this compound and its derivatives is significantly influenced by the electronegative sulfur atoms and the possibility of hypervalent bonding. Upon oxidation, these systems can form stable dithia dications. oup.comoup.com

Ab initio MO calculations have been employed to estimate the charge distributions in related hypervalent chalcogenurane(λ4) species, which feature a central sulfur atom with an expanded octet. oup.com In the case of this compound derivatives, oxidation with agents like NOBF₄ or NOPF₆ leads to the formation of dithia dications. oup.comoup.com In these species, the positive charge is delocalized, and a formal S-S bond is established, relieving some of the steric strain present in the neutral molecule. oup.com This process demonstrates a through-space interaction between the sulfur atoms, which is a key feature of the chemistry of peri-substituted naphthalenes. oup.com

Conformational Analysis and Molecular Dynamics Simulations

The geometry of this compound is heavily distorted from an idealized planar structure due to severe steric strain. Conformational analysis and simulations are crucial for understanding this distortion.

Influence of Sulfur Atoms on Molecular Geometry

Studies on Peri-Interactions and Strain

The defining structural feature of this compound is the powerful interaction between the substituents at the peri-positions. kcl.ac.uk This interaction is primarily repulsive in the neutral molecule due to the close proximity of the sulfur atoms.

S-S Distance: The non-bonded distance between the two sulfur atoms is significantly shorter than the sum of their van der Waals radii (3.70 Å). kcl.ac.uk This compression leads to considerable ring strain.

Planarity Distortion: The steric strain causes a significant distortion in the planarity of the aromatic rings. kcl.ac.uk This strain is a major driving force for the chemical reactivity of the molecule, including its tendency to undergo reactions that either form a direct S-S bond (upon oxidation) or lead to fragmentation. oup.comkcl.ac.uk

Driving Force for Reactivity: The release of this inherent ring strain is considered a primary driving force in the controlled decomposition of related cyclic trisulfides and trisulfide oxides fused to the peri-positions of a naphthalene ring. kcl.ac.ukkcl.ac.uk

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic properties of complex molecules like this compound.

Calculations using Time-Dependent Density Functional Theory (TD-DFT) are a standard method for predicting absorption and emission spectra in related aromatic systems like 1,8-naphthalimide (B145957) derivatives. researchgate.net For these molecules, the lowest singlet transition states are typically described as the promotion of an electron from the HOMO to the LUMO. researchgate.net

In the case of this compound, MNDO calculations have successfully predicted ionization potentials that align well with experimental data. arizona.edu Such computational approaches allow for the rationalization of the molecule's electronic transitions and provide a framework for understanding its photochemical behavior, such as the reactions of its N-tosylsulfilimine derivatives, which proceed via the through-space interaction between the sulfur atoms. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry has been instrumental in elucidating the complex reaction mechanisms involving this compound and its derivatives. A notable example is the study of the photochemical reactions of this compound-1-N-tosylsulfilimines. These compounds undergo efficient and consecutive photochemical reactions, leading to the quantitative formation of the corresponding N-tosylaldimines and naphtho[1,8-cd]-1,2-dithiole. researchgate.net

The proposed mechanism for this transformation is underpinned by experimental observations, including quantum yield measurements, the effects of photo-intensity, and crossover experiments. researchgate.net A key step in this photochemical reaction is the through-space interaction between the two sulfur atoms of the dithiin ring. This interaction facilitates the reaction pathway. A crucial intermediate, 3-hydro-3-phenyl-naphtho[1,8-ef] researchgate.netacs.orgdithia exaly.comazepine, has been successfully isolated from the reaction mixtures through liquid chromatography, and its structure was definitively confirmed by X-ray crystallographic analysis. researchgate.net

The elucidation of such reaction pathways is often complemented by computational modeling, which can map out the potential energy surfaces of the reaction, identify transition states, and calculate reaction barriers. While specific computational studies detailing the entire photochemical reaction pathway of this compound-1-N-tosylsulfilimines are not extensively documented in the provided results, the general approach for similar photochemical reactions, such as the photocyclization of styrylthiophenes, involves several key computational steps. acs.org These computational investigations typically employ quantum chemistry methods to simulate the electronic spectra and explore the excited-state potential energy surfaces. acs.orgmdpi.com

A general workflow for the computational elucidation of such a photochemical reaction is outlined in the table below, based on methodologies applied to analogous systems.

Computational Step Description Typical Methodologies
Ground State Geometry OptimizationDetermination of the most stable conformation of the reactant molecule.Density Functional Theory (DFT) with a suitable functional (e.g., M06-2X) and basis set (e.g., 6-31G(d)).
Excited State CalculationsCalculation of vertical excitation energies and oscillator strengths to simulate the UV-Vis absorption spectrum. This helps in identifying the initially populated excited states.Time-Dependent Density Functional Theory (TD-DFT).
Potential Energy Surface ScanningExploration of the excited-state potential energy surface along key reaction coordinates to identify intermediates and transition states.Constrained geometry optimizations or intrinsic reaction coordinate (IRC) calculations on the excited-state surface.
Conical Intersection SearchLocating points of intersection between the excited-state and ground-state potential energy surfaces, which are crucial for radiationless deactivation and product formation.Specialized algorithms for locating conical intersections.
Intermediate and Product AnalysisOptimization of the geometries of intermediates and products on the ground-state surface and calculation of their relative energies.DFT calculations.

Another area where computational studies have shed light on the reactivity of the this compound system is in the context of aromatic annulation reactions involving its carbocations. nih.gov The stability and reactivity of these carbocationic intermediates can be computationally modeled to predict the feasibility and regioselectivity of annulation reactions, providing a theoretical framework for synthetic efforts.

Design and Prediction of Novel Derivatives and Reactivity

The computational design and prediction of the properties of novel derivatives is a powerful strategy in modern materials science. While specific studies focusing exclusively on the in silico design of this compound derivatives are not prevalent in the provided search results, the methodologies employed for other heterocyclic systems serve as a clear blueprint for how such research would be conducted. nih.govnih.gov

The general approach involves the systematic modification of the core this compound structure with various functional groups and the subsequent computational evaluation of their electronic, optical, and reactivity properties. This allows for the pre-screening of a large number of potential derivatives, identifying promising candidates for synthesis and experimental validation.

Key properties that are typically investigated in the computational design of novel organic materials include:

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for determining the electron-donating or -accepting character of a molecule, its electrochemical behavior, and its potential use in organic electronic devices.

Optical Properties: The absorption and emission wavelengths, as well as the quantum yields, can be predicted using TD-DFT calculations. This is particularly important for designing new dyes, fluorescent probes, or materials for organic light-emitting diodes (OLEDs). nih.gov

Reactivity Descriptors: Computational methods can be used to calculate various reactivity indices, such as electrostatic potential maps and frontier molecular orbital densities, to predict the most likely sites for electrophilic or nucleophilic attack. This information is invaluable for planning synthetic routes to the designed derivatives. researchgate.net

Intermolecular Interactions and Crystal Packing: For applications in organic electronics, the solid-state packing of molecules is critical. Computational crystal structure prediction can provide insights into the likely packing motifs and their influence on charge transport properties.

The following table summarizes the computational methodologies that are commonly applied in the design and property prediction of novel heterocyclic compounds, which are directly applicable to the this compound system.

Target Property Computational Method Predicted Parameters Relevance to this compound Derivatives
Electronic StructureDensity Functional Theory (DFT)HOMO/LUMO energies, band gap, ionization potential, electron affinity.Prediction of redox potentials, charge injection barriers in devices, and overall electronic character.
Optical PropertiesTime-Dependent Density Functional Theory (TD-DFT)Absorption and emission spectra, transition dipole moments, oscillator strengths.Design of novel dyes, sensors, and materials for optoelectronic applications.
ReactivityFrontier Molecular Orbital (FMO) analysis, Electrostatic Potential (ESP) mappingFukui functions, local softness, ESP charges.Prediction of regioselectivity in chemical reactions and sites of intermolecular interactions.
Charge TransportMarcus Theory, Crystal Structure PredictionReorganization energy, electronic coupling, charge carrier mobility.Evaluation of potential as organic semiconductors in transistors and solar cells.

By applying these computational tools, researchers can rationally design novel this compound derivatives with enhanced properties, such as improved solubility, stronger absorption in specific regions of the electromagnetic spectrum, or higher charge carrier mobility. This in silico approach significantly accelerates the discovery and development of new functional materials based on the this compound scaffold.

Advanced Structural Characterization and Solid State Chemistry

X-ray Crystallographic Analysis of Complex Derivatives

X-ray crystallography is a powerful tool for determining the precise atomic arrangement in the solid state. For derivatives of Naphtho[1,8-de]-1,3-dithiin, this technique has been instrumental in understanding their complex structures, particularly when coordinated to metal centers.

The reaction of the this compound precursor, naphthalene-1,8-dithiol (B1624015), with organometallic compounds yields various complexes whose solid-state conformations have been extensively studied. For instance, titanocene (B72419) complexes featuring the naphthalene-1,8-dithiolate ligand have been synthesized and characterized. X-ray diffraction studies of these complexes reveal that the six-membered TiS₂C₃ ring adopts an envelope conformation. This conformation is not static; temperature-dependent ¹H NMR spectroscopy shows that these rings undergo inversion in solution.

In a series of rhodium(III) half-sandwich complexes of the type [Cp*Rh(PMe₃)(S–R–S)], where the dithiolate ligand is derived from naphthalene-1,8-dithiol, single-crystal X-ray diffraction provides definitive structural evidence. rsc.org These analyses precisely map the bond lengths and angles, confirming the coordination geometry around the rhodium center and the conformation of the dithiolate backbone. rsc.org Similarly, diiron complexes such as [Fe₂(CO)₆(1,8-S₂C₁₀H₆)] have been characterized by X-ray crystallography, showing a butterfly Fe₂S₂ core with specific Fe-Fe distances of 2.506(1) Å. researchgate.net

Photochemical reactions of this compound-1-N-tosylsulfilimines have led to the isolation of a key intermediate, 3-hydro-3-phenyl-naphtho[1,8-ef] rsc.orgkoreascience.krdithia rsc.org-azepin, whose structure was unequivocally determined by X-ray crystallography. This analysis was crucial for understanding the reaction mechanism, which involves a through-space interaction between the two sulfur atoms.

Selected Crystallographic Data for an [Fe₂(CO)₆(1,8-S₂C₁₀H₆)] Derivative
Parameter Value
Fe-Fe distance2.506(1) Å
Fe₂S₂ core geometryButterfly
Data sourced from reference researchgate.net

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the crystal structure of a zinc complex containing a 1,8-dimercaptonaphthalene derivative, the coordination around the zinc atom is tetrahedral (ZnN₂S₂). researchgate.net The packing of these units in the solid state is dictated by weaker forces. In another example, a nitrated derivative of 2,7-di-tert-butylnaphthalene (B76764) 1,8-disulfide forms a tape-like motif in the crystal. researchgate.net This specific arrangement is the result of weak head-to-tail interactions (3.131 Å) between a sulfur atom and an oxygen atom of a nitro group on a neighboring molecule. researchgate.net

These non-covalent interactions are fundamental to the field of crystal engineering, which seeks to design new solids with desired properties by understanding and controlling how molecules pack. researchgate.net The study of these interactions is crucial for predicting and controlling the physical properties of materials derived from this compound analogues.

Advanced Spectroscopic Interpretation (NMR, UV-Vis, Mass Spectrometry beyond basic identification)

Spectroscopic techniques are vital for probing the structures and behaviors of molecules in various states. Beyond routine identification, advanced spectroscopic methods can elucidate reaction pathways and provide deep mechanistic insights.

Spectroscopy is indispensable for tracking chemical transformations. The syntheses of various derivatives of this compound have been monitored using techniques like ¹H NMR and IR spectroscopy to confirm the formation of the desired products. exaly.com

In more complex scenarios, spectroscopy helps to identify transient species. For example, photochemical reactions of this compound derivatives were studied, leading to the proposal of specific reaction mechanisms. oup.comoup.com In one such study, an intermediate was successfully isolated and its structure confirmed by X-ray analysis, providing direct evidence for the proposed pathway. The generation of ketenes from the photolysis of naphtho[1,8-de]-1,3-dichalcogeninylidene 1-oxide derivatives was confirmed by trapping experiments and direct observation using IR spectroscopy. researchgate.net Multinuclear NMR spectroscopy and mass spectrometry are also routinely used to fully characterize the products of these complex reactions. rsc.org

Spectroscopic Data for Diethyl [this compound-2-yl]phosphonate
Technique Observed Signals
¹H NMR (60 MHz, CCl₄)δ = 1.20 (t, J=7.4 Hz, 6H), 4.02 (d, J=17 Hz, 1H), 7.2—7.7 (m, 6H)
IR (KBr)1243 (P=O), 1030, 1010, 970, 950 cm⁻¹ (P-O-C)
Data sourced from reference exaly.com

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive mechanistic information. wikipedia.orgnumberanalytics.com In this method, an atom in a reactant molecule is replaced with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C). wikipedia.org The location of this isotopic label in the reaction products is then determined, typically by mass spectrometry or NMR spectroscopy. wikipedia.org

While the search for specific isotopic labeling studies on this compound itself did not yield dedicated results, this technique remains a potent tool for mechanistic elucidation in organosulfur chemistry. For example, it could be used to unambiguously determine which sulfur atom participates in a particular step of a reaction or to track the fate of specific carbon atoms in the naphthalene (B1677914) backbone during a rearrangement. The application of ¹³C labeling has been demonstrated in related systems to monitor photochemical CO release and subsequent carbonylative cross-coupling reactions. researchgate.net The synthesis of isotopically labeled 1,3-dithiane (B146892), a related sulfur-containing heterocycle, highlights the feasibility and utility of such approaches. nih.gov

Supramolecular Chemistry and Self-Assembly of this compound Analogues

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent intermolecular forces. The self-assembly of molecular components into well-defined, larger structures is a key concept in this field. rsc.orgrsc.org Dithiolate ligands, including those derived from this compound, are excellent building blocks for creating complex supramolecular architectures. rsc.orgresearchgate.net

The coordination of these dithiolate ligands to metal ions can lead to the formation of discrete molecular cages or extended coordination polymers. koreascience.krresearchgate.net The final structure is often influenced by factors such as the nature of the metal, the specific dithiolate ligand used, and the presence of other coordinating molecules or counter-ions. researchgate.net For example, the self-assembly of diiron dithiolate complexes can be directed by hydrogen bonding to form two-dimensional arrays. rsc.org In other systems, pnictogen (Group 15) elements like arsenic have been used to direct the self-assembly of dithiolate ligands into complex cages and macrocycles. researchgate.net The resulting supramolecular structures can exhibit interesting properties and functions, such as acting as hosts for smaller guest molecules or exhibiting unique electrochemical behaviors. rsc.org

Derivatization Strategies and Functionalization of Naphtho 1,8 De 1,3 Dithiin

Synthesis of Substituted Naphtho[1,8-de]-1,3-dithiins

The synthesis of substituted naphtho[1,8-de]-1,3-dithiins can be achieved through various methods. One common approach involves the reaction of 1,8-naphthalenedithiol with aldehydes or ketones. For instance, the reaction of 1,8-naphthalenedithiol with aldehydes in the presence of SiCl4 in CH2Cl2 yields 2-substituted naphtho[1,8-de]-1,3-dithiins in high yields. oup.com However, the analogous reaction with ketones to produce 2,2-disubstituted derivatives often results in poor yields. oup.com

An alternative and more effective method for preparing 2,2-disubstituted naphtho[1,8-de]-1,3-dithiins involves the lithiation of 2-substituted derivatives followed by reaction with various electrophiles. oup.com This two-step process allows for the introduction of a second substituent at the C2 position.

Aromatic annulation with naphtho[1,8-de]-1,3-dithiin carbocations represents another synthetic strategy. These carbocations are generated by reacting mixed orthothioesters with silver trifluoromethanesulfonate. researchgate.net Subsequent intramolecular aromatic electrophilic substitution can then lead to substituted derivatives. researchgate.net

Table 1: Selected Examples of Substituted Naphtho[1,8-de]-1,3-dithiins

Substituent(s) Synthetic Method Reference
2-PhenylReaction of 1,8-naphthalenedithiol with benzaldehyde oup.com
2-MethylReaction of 1,8-naphthalenedithiol with acetaldehyde oup.com
2,2-DimethylLithiation of 2-methylthis compound followed by reaction with methyl iodide oup.com
2-p-TolylNot explicitly detailed, but likely via reaction of 1,8-naphthalenedithiol with p-tolualdehyde chemsrc.com

Formation of Expanded Ring Systems and Fused Heterocycles

The this compound framework serves as a versatile building block for the synthesis of expanded ring systems and fused heterocycles. These derivatives are of interest for their potential applications in creating new electron donors for conducting charge-transfer complexes. researchgate.net

One notable example is the synthesis of the 1H,5H-naphtho[1,8-ef] oup.comtandfonline.comdithiocin system. amanote.com This involves the expansion of the six-membered dithiin ring to an eight-membered dithiocin ring. Such expanded systems can exhibit unique conformational and electronic properties.

Furthermore, this compound derivatives can be fused with other heterocyclic rings. For instance, compounds like 2-(1,3-dithiol-2-ylidene)this compound and 2-(4H-thiopyran-4-ylidene)this compound have been synthesized. exaly.comoup.com These fused systems are designed to create extended π-electron networks, which are crucial for developing organic metals and superconductors. exaly.com

The reaction of 1,8-dehydronaphthalene with carbon disulfide can also lead to the formation of fused heterocyclic systems, including this compound-2-thione. researchgate.net This reaction proceeds through a diradical intermediate. researchgate.net

Preparation of this compound-1-oxides and related S-Oxy Compounds

The sulfur atoms in the this compound ring can be selectively oxidized to form S-oxy compounds, such as sulfoxides. The oxidation of 2-substituted and 2,2-disubstituted naphtho[1,8-de]-1,3-dithiins with one equivalent of m-chloroperbenzoic acid (mCPBA) in CH2Cl2 at low temperatures affords the corresponding this compound-1-oxides in high yields and with high diastereoselectivity. oup.com

These sulfoxides are valuable intermediates. For example, photolysis of these monooxides leads to a photo-oxygen rearrangement, quantitatively generating aldehydes and ketones along with the recovery of naphthalene-1,8-dithiol (B1624015). oup.comoup.com This reaction provides a convenient method for the preparation of carbonyl compounds. oup.comoup.com

Furthermore, N-tosylsulfilimines of this compound can be prepared. These compounds undergo facile consecutive photochemical reactions, mediated by a through-space interaction between the two sulfur atoms, to yield N-tosylaldimines and naphtho[1,8-cd]-1,2-dithiole. researchgate.net

Table 2: Synthesis of this compound-1-oxides

Starting Material Oxidizing Agent Product Reference
2-Phenylthis compoundm-Chloroperbenzoic acid2-Phenylthis compound-1-oxide oup.com
2,2-Disubstituted naphtho[1,8-de]-1,3-dithiinsm-Chloroperbenzoic acid2,2-Disubstituted this compound-1-oxides oup.com

Synthesis of Carbonyl Derivatives and other Functionalized Products

As mentioned previously, the photolysis of this compound-1-oxides serves as an efficient method for generating carbonyl compounds. oup.comoup.com This photo-oxygen rearrangement provides a quantitative route to aldehydes and ketones. oup.com The process is particularly useful as the starting naphthalene-1,8-dithiol can be fully recovered and recycled. oup.com

Beyond the generation of simple carbonyls, the this compound scaffold can be functionalized to introduce other groups. For instance, the reaction of 2-lithiated 2-substituted naphtho[1,8-de]-1,3-dithiins with various electrophiles allows for the introduction of a wide range of substituents at the C2 position. oup.com This versatility enables the synthesis of a diverse library of functionalized products.

Peri-Bridged Chalcogen Naphthalene (B1677914) Derivatives

This compound belongs to the broader class of peri-bridged chalcogen naphthalene derivatives. tandfonline.comrsc.org In these molecules, the chalcogen atoms (sulfur, in this case) bridge the 1 and 8 positions of the naphthalene core. This peri-substitution imposes significant geometric constraints and leads to unique electronic interactions.

The electronic properties of these derivatives are highly dependent on the nature of the chalcogen atoms. mdpi.comresearchgate.net For instance, replacing sulfur with selenium or tellurium can systematically alter the redox properties of the molecule. mdpi.comresearchgate.net Theoretical studies have shown that these chalcogen-bridged naphthalenes can act as strong carbon bases in the gas phase. rsc.org

The π-stacking interactions in the solid state, a common feature of flat, peri-bridged naphthalenes, can be influenced by the introduction of oxygen atoms on the sulfur bridges. tandfonline.com This disruption of π-stacking can, in turn, affect the material's bulk properties. The study of these peri-bridged systems, including those with mixed chalcogens, is crucial for understanding structure-property relationships in this class of compounds. rsc.org

Advanced Applications and Role As a Building Block in Synthetic Chemistry

Utility in Materials Science and Electronic Applications

The integration of sulfur-containing heterocycles into polycyclic aromatic frameworks is a well-established strategy for developing novel materials with tailored electronic properties. rsc.org Although direct studies on Naphtho[1,8-de]-1,3-dithiin are scarce, the broader class of naphthodithiophene isomers has been extensively investigated for use in electronic devices. researchgate.net

Derivatives of naphthodithiophene are recognized as promising organic semiconductors. researchgate.netrsc.org The sulfur atoms in the heterocyclic ring contribute to the electronic structure of the molecule, influencing frontier molecular orbital energy levels (HOMO and HOMO) and facilitating intermolecular interactions crucial for charge transport. rsc.org Many sulfur-fused heterocycles serve as effective electron donor units in the design of materials for organic photovoltaics and organic field-effect transistors (OFETs). researchgate.net The specific arrangement of the dithiin ring in the peri-positions of the naphthalene (B1677914) core in this compound would result in a unique geometry and electronic distribution compared to other isomers, warranting investigation into its specific semiconductor properties.

The two sulfur atoms in this compound are positioned to act as a bidentate chelating ligand for various metal centers. Dithiolate and related sulfur-containing ligands are known to form stable complexes with a wide range of transition metals. nih.govresearchgate.net The rigid naphthalene backbone imposes a specific bite angle and conformational constraint on the dithiin ring, which could lead to the formation of unique coordination compounds with interesting catalytic or material properties. The "soft" nature of the sulfur donor atoms makes them particularly suitable for binding to soft metal ions. researchgate.net

Role in the Generation of Reactive Intermediates for Organic Synthesis

Heterocyclic compounds are often used as precursors to generate reactive intermediates for synthetic transformations. For instance, analogous peri-fused naphtho-oxazines can undergo ring-opening to produce reactive species. mdpi.comnih.govsemanticscholar.org While specific studies on this compound are not available, 1,3-dithiolanes, a related class of sulfur heterocycles, are known to undergo base-induced ring fragmentation to generate dithiocarboxylate anions, which are versatile intermediates in organic synthesis. nih.gov The strained nature of the seven-membered ring in this compound could potentially be exploited to generate novel sulfur-containing reactive intermediates upon thermal, photochemical, or chemical activation.

Catalysis and Related Transformations

The application of this compound or its derivatives in catalysis has not been specifically reported. However, its structural features suggest potential avenues for exploration. As mentioned, it can serve as a ligand for transition metals, forming complexes that could exhibit catalytic activity. nih.govresearchgate.net Furthermore, derivatives of related sulfur-containing heterocycles are known to act as catalysts in certain organic transformations. Given the unique electronic environment created by the peri-fused dithiin ring, it is plausible that derivatives of this compound could be developed for specific catalytic applications.

Future Research Directions and Unaddressed Challenges

Development of Novel and Efficient Synthetic Routes

Current synthetic strategies for the Naphtho[1,8-de]-1,3-dithiin core, while effective, often rely on multi-step procedures or precursors that may not be readily available. A significant challenge lies in the development of more atom-economical and convergent synthetic routes. Future research should focus on exploring modern synthetic methodologies that have yet to be applied to this system.

One promising direction is the application of C-H activation strategies. Direct functionalization of naphthalene (B1677914) precursors could offer a more streamlined approach to the dithiin ring annulation, bypassing the need for pre-functionalized starting materials. Additionally, the exploration of photoredox catalysis could unveil new pathways for the formation of the C-S bonds under mild conditions. The development of one-pot procedures that combine the formation of the naphthalene-1,8-dithiol (B1624015) precursor and its subsequent cyclization would also represent a significant advancement in efficiency. Furthermore, investigating flow chemistry approaches could enable better control over reaction parameters, potentially improving yields and scalability for accessing larger quantities of this compound and its derivatives.

Exploration of New Reaction Pathways and Mechanistic Insights

The reactivity of this compound is an area ripe for discovery. To date, photochemical reactions of its oxidized derivatives, such as monooxides and N-tosylsulfilimines, have been a primary focus, revealing interesting rearrangements and fragmentation pathways. nih.govnih.gov These studies have highlighted the crucial role of through-space interactions between the sulfur atoms in directing the reaction outcomes.

Future investigations should aim to explore the reactivity of the parent dithiin under a broader range of conditions. For instance, its behavior under thermal or electrochemical stimuli has not been thoroughly investigated and could lead to the discovery of novel transformations and reactive intermediates. A deeper mechanistic understanding of the known photochemical reactions is also warranted. Time-resolved spectroscopic studies and computational modeling could provide valuable insights into the nature of the excited states and the transition states involved in these processes. Furthermore, the reaction of 1,8-dehydronaphthalene with carbon disulphide, which yields a thione derivative of the dithiin, suggests that cycloaddition reactions could be a viable pathway to more complex fused systems. nih.gov A systematic exploration of the cycloaddition chemistry of this compound with various dienophiles and dipolarophiles could unlock a wealth of new chemical structures.

Advanced Theoretical Modeling for Predictive Chemistry

Currently, there is a notable absence of dedicated computational studies on the electronic structure and reactivity of this compound. Advanced theoretical modeling represents a powerful tool to bridge this knowledge gap and guide future experimental work. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations could be employed to predict key properties such as molecular orbital energies, electronic absorption and emission spectra, and ionization potentials.

Such computational studies would be invaluable for understanding the fundamental electronic nature of the molecule and for predicting how its properties might be tuned through chemical modification. For example, theoretical modeling could help to rationalize the observed photochemical reactivity and to predict new, as-yet-undiscovered reaction pathways. Furthermore, computational screening of potential derivatives for applications in materials science could accelerate the discovery of new functional molecules. By drawing parallels with computational work on other naphtho-fused heterocyclic systems, researchers can establish a theoretical framework to understand the structure-property relationships in the this compound family.

Expanding the Scope of Derivatization and Functionalization

The functionalization of the this compound scaffold is crucial for modulating its physical and chemical properties and for integrating it into larger molecular or supramolecular architectures. While some 2-substituted and 2,2-disubstituted derivatives have been prepared, the scope of functionalization remains limited. nih.gov

A key challenge is the development of selective methods for the derivatization of both the naphthalene core and the dithiin ring. Electrophilic aromatic substitution reactions on the naphthyl backbone could introduce a wide range of functional groups, thereby influencing the electronic properties of the system. Conversely, methodologies for the selective functionalization of the methylene (B1212753) bridge of the dithiin ring would provide a handle for attaching other molecular fragments. The synthesis of polymers incorporating the this compound unit is another exciting and unexplored direction. Such materials could exhibit interesting photophysical or redox properties, with potential applications in organic electronics or sensing.

Emerging Applications in Advanced Materials or Methodology Development

The potential of this compound and its derivatives in the realm of advanced materials is largely untapped. The sulfur-rich, π-conjugated core of this molecule suggests that it could be a valuable building block for new organic electronic materials. Although a distinct class of compounds, the success of naphthodithiophenes in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) hints at the potential of related sulfur-containing naphthalene-based heterocycles. Future research should, therefore, focus on the synthesis of this compound derivatives designed for such applications and the characterization of their material properties, including charge carrier mobility and light absorption characteristics.

Beyond materials science, the unique reactivity of this compound could be harnessed for the development of new synthetic methodologies. For instance, the photochemical generation of aldehydes and ketones from dithiin monooxides could be developed into a general method for the cleavage of dithioacetals under mild, light-induced conditions. nih.gov The ability of the sulfur atoms to engage in through-space interactions could also be exploited in the design of new catalysts or molecular switches. A thorough investigation into the coordination chemistry of this compound with various metal centers could also open doors to new catalytic systems or metallo-supramolecular assemblies.

Q & A

Basic: What synthetic methodologies are employed to prepare Naphtho[1,8-de]-1,3-dithiin, and how is its structural integrity validated?

Answer:

  • Synthesis :
    • One-pot cyclization : Utilize thiophenol derivatives and naphthoquinones under acidic conditions to form the dithiin ring via peri-annulation .
    • Catalytic C-H activation : Rhodium or iridium catalysts enable tandem cyclization of benzoylacetonitriles with diazo compounds, forming fused naphtho-heterocycles .
  • Characterization :
    • Multinuclear NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR (for phosphorus-containing derivatives) identify electronic environments and confirm regioselectivity .
    • X-ray crystallography : Resolves bond lengths and angular distortions in the fused dithiin ring system .
    • HRMS : Validates molecular mass and isotopic patterns (e.g., C18_{18}H17_{17}O5_5 at m/z 313.1068) .

Advanced: How can electronic and steric effects be modulated in catalytic C-H activation to optimize naphtho-fused heterocycle synthesis?

Answer:

  • Ligand design : Bulky phosphine ligands (e.g., tert-butylphosphine) enhance steric control, directing C-H activation to peri-positions .
  • Catalyst tuning : Iridium complexes with electron-deficient ligands accelerate oxidative annulation by lowering activation barriers (e.g., acrylate coupling with naphthol to form naphtho[1,8-bc]furan) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in rhodium-catalyzed cyclizations, improving yields (up to 85%) .

Basic: What safety protocols are critical when handling naphtho-fused dithiin derivatives in the laboratory?

Answer:

  • Hazard classification : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use NIOSH-certified respirators and nitrile gloves .
  • Spill management : Collect solid residues via vacuum filtration with HEPA filters; avoid dispersion to prevent inhalation .
  • Storage : Store in amber glass vials under inert gas (Ar/N2_2) at 4°C to prevent photodegradation and oxidation .

Advanced: How do hydrostatic compression and electronic transitions influence the structural stability of naphtho-triazine derivatives?

Answer:

  • Pressure-induced transitions : At >5 GPa, naphtho[1,8-de]triazine undergoes planarization of the triazine ring, reducing bandgap by 0.8 eV (from 3.2 eV to 2.4 eV) .
  • DFT simulations : Reveal charge transfer from sulfur lone pairs to antibonding orbitals under compression, destabilizing the dithiin moiety .
  • Experimental validation : Synchrotron X-ray diffraction and Raman spectroscopy track bond-length changes during compression .

Basic: What solvent-free strategies are effective for synthesizing naphtho-oxazine derivatives?

Answer:

  • Mechanochemical grinding : Combine 2-naphthol, formaldehyde, and primary amines using Gum arabic-OPO3_3H2_2 as a green catalyst. Yields exceed 90% under solvent-free conditions .
  • Thermal annealing : Heat mixtures at 80°C for 2 hours to drive pseudo-four-component reactions without solvents .

Advanced: How can competing peri-cyclization and oxazine formation pathways be resolved in one-pot syntheses?

Answer:

  • Kinetic control : Lower reaction temperatures (0–5°C) favor oxazine formation by slowing peri-cyclization side reactions .
  • Additive screening : Bronsted acids (e.g., p-TsOH) protonate intermediates, steering selectivity toward oxazine (85:15 ratio) .
  • In situ monitoring : Use 19F^{19}\text{F} NMR to track fluorine-labeled intermediates and adjust reaction parameters dynamically .

Basic: What analytical techniques differentiate naphtho-dithiin isomers from related heterocycles?

Answer:

  • UV-Vis spectroscopy : Dithiin derivatives exhibit λmax_{\text{max}} at 320–340 nm due to n→σ* transitions, distinct from oxazine absorption (280–300 nm) .
  • Mass spectrometry fragmentation : Characteristic loss of S2_2 (64 Da) confirms dithiin rings .

Advanced: What role do chalcogen atoms play in modulating the electronic properties of naphtho-diselenole derivatives?

Answer:

  • Conductivity studies : Selenium incorporation reduces bandgap by 0.3 eV compared to sulfur analogs, enhancing charge carrier mobility .
  • XPS analysis : Se 3d5/2_{5/2} binding energy shifts (55.2 eV) indicate stronger electron-withdrawing effects versus S 2p (164.1 eV) .

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